5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide is a chemical compound known for its unique properties and applications in various scientific fields. This compound features a furan ring substituted with a bromine atom and a carboxamide group, along with a methoxypropyl chain attached to a chlorophenyl group. Its molecular structure allows it to participate in diverse chemical reactions and makes it a valuable compound for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of 5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide is the Mitogen-activated protein kinase 10 (MAPK10) . This protein plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.
Mode of Action
It is known to interact with its target, mapk10 . The interaction between the compound and MAPK10 may result in changes in the protein’s activity, potentially influencing the cellular processes in which MAPK10 is involved.
Result of Action
Given its interaction with MAPK10, it may influence cellular processes such as cell proliferation, differentiation, and apoptosis . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Bromination: Introduction of a bromine atom to the furan ring.
Carboxylation: Formation of the carboxamide group.
Substitution: Attachment of the methoxypropyl chain to the chlorophenyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized processes to ensure cost-effectiveness and efficiency. The industrial methods often involve:
Batch Processing: Large-scale reactions carried out in batches to control reaction parameters.
Continuous Flow Processing: A more advanced method where reactants are continuously fed into the reactor, and products are continuously removed, allowing for better control and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chlorophenyl)furan-2-carboxamide: A similar compound with a different substituent on the furan ring.
5-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)furan-2-carboxamide: Another derivative with a hydroxypropyl chain instead of a methoxypropyl chain.
Uniqueness
5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO3/c1-15(20-2,10-4-3-5-11(17)8-10)9-18-14(19)12-6-7-13(16)21-12/h3-8H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFQYNZEHLCPOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(O1)Br)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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